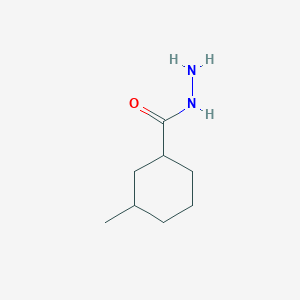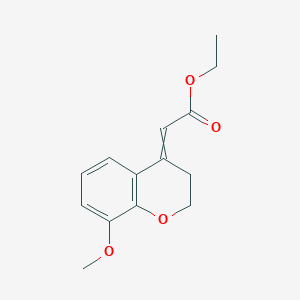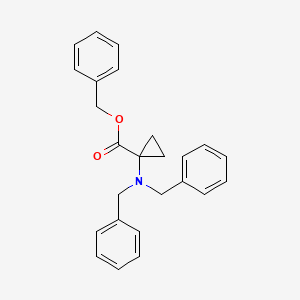
3-Methylcyclohexane-1-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylcyclohexane-1-carbohydrazide is an organic compound with the molecular formula C8H16N2O It is a derivative of cyclohexane, where a methyl group is attached to the third carbon and a carbohydrazide group is attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylcyclohexane-1-carbohydrazide can be synthesized through the reaction of 3-methylcyclohexanone with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows: [ \text{3-Methylcyclohexanone} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic reaction but may utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.
化学反应分析
Types of Reactions: 3-Methylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbohydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
科学研究应用
3-Methylcyclohexane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 3-methylcyclohexane-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
- Cyclohexane-1-carbohydrazide
- 3-Methylcyclohexane-1-carboxylic acid
- 3-Methylcyclohexanone
Comparison: 3-Methylcyclohexane-1-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
3-methylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C8H16N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI 键 |
RRAKZBDTWCDFPY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)



![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)


![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)

